molecular formula C12H16O3S B8510221 Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cat. No.: B8510221
M. Wt: 240.32 g/mol
InChI Key: IJUQDFPFXVMQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxy-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H16O3S/c13-11(14)12(15,10-7-4-8-16-10)9-5-2-1-3-6-9/h4,7-9,15H,1-3,5-6H2,(H,13,14)

InChI Key

IJUQDFPFXVMQGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CS2)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

L-cinchonidine (30.2 g, 0.103 mol) is added to crude cyclohexyl-hydroxy-thiophen-2-yl-acetic acid (49.3 g, 103 mol assuming 50% purity of crude) followed by toluene (2.2 litres) and the mixture is heated to reflux for 70 minutes. The resulting solution is allowed to cool slowly and at 65° C., the solution is seeded. After further cooling to 40° C., the solution is placed in the fridge overnight. The resulting solid is filtered, washed with toluene and dried in vacuo. The recrystallisation process from toluene is repeated for a second time with seeding occurring at 85° C. to afford the titled compound as a salt of L-cinchonidine in 98% enantiomeric excess. The salt is added to a stirred mixture of 1M HCl (40 ml) and diethyl ether (500 ml) and stirring continues until a solution forms. The organic portion is separated, washed with brine (400 ml), dried over MgSO4 and concentrated in vacuo to give the titled compound in 98% enantiomeric excess.
Name
L-cinchonidine
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of cyclohexyl-hydroxy-thiophen-2-yl-acetic acid ethyl ester (361.8 g, 1.35 mol) in MeOH (1.5 litres) and THF (1.5 litres) is treated portionwise with 2M NaOH (1.1 litres) over 30 minutes. The reaction mixture is stirred at room temperature overnight and then concentrated in vacuo to remove the organic solvents. The remaining aqueous portion is partitioned between EtOAc (2 litres) and 20% citric acid in water (1 litre). The organic layer is separated, washed with brine and concentrated in vacuo to afford the titled compound which is used crude in the next step.
Quantity
361.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.